molecular formula C7H17ClN2O B15304135 (3S)-3-amino-N,4-dimethylpentanamide hydrochloride

(3S)-3-amino-N,4-dimethylpentanamide hydrochloride

Cat. No.: B15304135
M. Wt: 180.67 g/mol
InChI Key: VGDRZGMCGYGDCI-RGMNGODLSA-N
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Description

(3S)-3-Amino-N,4-dimethylpentanamide hydrochloride is a chiral amine-containing amide derivative with a pentanamide backbone. Its stereochemistry (3S configuration) and substitution pattern (N,4-dimethyl groups) distinguish it from related compounds. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C7H17ClN2O

Molecular Weight

180.67 g/mol

IUPAC Name

(3S)-3-amino-N,4-dimethylpentanamide;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-5(2)6(8)4-7(10)9-3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H/t6-;/m0./s1

InChI Key

VGDRZGMCGYGDCI-RGMNGODLSA-N

Isomeric SMILES

CC(C)[C@H](CC(=O)NC)N.Cl

Canonical SMILES

CC(C)C(CC(=O)NC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-N,4-dimethylpentanamide hydrochloride typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a suitable carboxylic acid derivative under controlled conditions to form the desired amide. The hydrochloride salt is then formed by treating the amide with hydrochloric acid.

Industrial Production Methods

Industrial production of (3S)-3-amino-N,4-dimethylpentanamide hydrochloride may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Hydrolysis Reactions

Amides are prone to hydrolysis under acidic or basic conditions, yielding carboxylic acids and amines. For (3S)-3-amino-N,4-dimethylpentanamide hydrochloride:

  • Acidic hydrolysis : Would generate the corresponding carboxylic acid and amine hydrochloride.

  • Basic hydrolysis : Likely produces a carboxylate salt and amine.

Reaction TypeConditionsProducts
Acidic hydrolysisHCl, heat(3S)-3-amino-4,4-dimethylpentanoic acid + dimethylamine
Basic hydrolysisNaOH, refluxSodium (3S)-3-amino-4,4-dimethylpentanoate + dimethylamine

Based on general amide hydrolysis patterns.

Acylation Reactions

The amine group in the compound can undergo acylation to form substituted amides:

  • Reaction with acyl chlorides : For example, reaction with acetyl chloride would yield N-acetyl derivatives.

  • Catalytic conditions : May involve carbodiimides (e.g., EDCI) or coupling agents for efficient amide bond formation.

ReagentProductReaction Conditions
Acetyl chlorideN-acetyl derivativeTriethylamine, DCM
Benzoyl chlorideN-benzoyl derivativeDMF, room temperature

Analogous reactions are observed in lacosamide synthesis and bis-aminotriazine derivatives .

Amidation Reactions

The compound’s amide group can participate in amidation with amines or alcohols:

  • Amine coupling : Reaction with secondary amines (e.g., benzylamine) may yield bis-amides.

  • Alcohol coupling : Under acidic or enzymatic conditions, esterification could occur.

Reaction TypeReagentProductConditions
Amide couplingBenzylamineN,N-benzylamide derivativeTriethylamine, DCM
Enzymatic amidationLipase, esterAmide-ester conjugateMild pH, controlled temp

Supported by amide coupling methods in peptide synthesis .

C–H Activation Reactions

The compound’s dimethyl-substituted nitrogen and α-carbon positions suggest potential for C–H activation:

  • Radical-mediated reactions : FeCl₃-catalyzed photoredox reactions (e.g., sulfenylation, bromination) could occur at α-C positions.

  • Mechanism : Likely involves ligand-to-metal charge transfer (LMCT) to generate reactive radicals.

Reaction TypeReagentProductConditions
C–H sulfenylationFeCl₃, lightSulfenylated amide derivative390 nm LED, acetonitrile
C–H brominationBr₂, lightBrominated amide derivative0°C, dark conditions

Evidence from analogous amide derivatives .

Stereochemical Considerations

The (3S) configuration implies stereospecific reactivity:

  • Enzymatic selectivity : Chiral centers may influence binding to enzymes (e.g., proteases).

  • Synthetic applications : Used as a chiral building block in asymmetric synthesis.

No direct experimental data, but inferred from stereochemical principles .

Scientific Research Applications

(3S)-3-amino-N,4-dimethylpentanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-amino-N,4-dimethylpentanamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is used. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-Amino-N,2,2-trimethylpropanamide Hydrochloride ()
  • Structure : Features a propanamide backbone with N,2,2-trimethyl substituents.
  • Key Differences : Shorter carbon chain (propanamide vs. pentanamide) and bulkier methyl groups at the 2-position.
  • Implications: Increased steric hindrance may reduce binding affinity to biological targets compared to the longer-chain pentanamide derivative.
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride ()
  • Structure : Piperidine ring with benzyl and dimethyl groups.
  • Key Differences: Cyclic structure vs. linear pentanamide.
  • Applications: Used in immunosuppressant synthesis targeting JAK3 pathways, indicating divergent therapeutic applications compared to linear amides .
3-Amino-N,N-diethyl-propionamide Hydrochloride ()
  • Structure : Propanamide with N,N-diethyl groups.
  • Key Differences : Ethyl substituents increase hydrophobicity vs. methyl groups in the target compound.
  • Physicochemical Properties : Molecular weight 180.68 g/mol; solubility in polar solvents may differ due to ethyl groups .
3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride ()
  • Structure : Benzene ring linked to an ethylamine chain with dipropyl groups.
  • aliphatic pentanamide.
  • Applications : Intermediate for Ropinirole (a dopamine agonist), highlighting neurological applications unlike the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Solubility Key Functional Groups
(3S)-3-Amino-N,4-dimethylpentanamide HCl ~220 (estimated) Polar solvents (e.g., water, ethanol) Amide, dimethyl, chiral amine
3-Amino-N,2,2-trimethylpropanamide HCl 180.68 Moderate in polar solvents Trimethyl, propanamide
3-Amino-N,N-diethyl-propionamide HCl 180.68 High in chloroform/ethanol Diethyl, propanamide
3-Amino-N,N-dipropyl-benzeneethanamine HCl 256.81 Chloroform, methanol Aromatic, dipropyl

Key Observations :

  • Longer carbon chains (e.g., pentanamide) may improve metabolic stability compared to propanamides.
  • Aromatic substituents () enhance lipophilicity but reduce aqueous solubility.

Q & A

Q. What synthetic methodologies are recommended for (3S)-3-amino-N,4-dimethylpentanamide hydrochloride, and how can reaction parameters be optimized?

The compound is synthesized via multi-step organic reactions, often involving chiral starting materials. For example, methyl esters of amino acids are common precursors, with hydrochloric acid used for salt formation . Optimization involves adjusting reaction time, temperature (e.g., room temperature for deprotection steps), and stoichiometry of reagents like dioxane-HCl solutions . Yield improvements may require purification via reduced-pressure crystallization or column chromatography.

Q. What analytical techniques are critical for confirming the compound’s purity and stereochemical integrity?

Key methods include:

  • 1H-NMR spectroscopy : To verify stereochemistry and assess proton environments (e.g., δ 9.00 ppm for amine protons in DMSO-d6) .
  • HPLC with chiral columns : To confirm enantiomeric purity, critical given the 3S configuration .
  • Mass spectrometry : For molecular weight validation (e.g., 233.67 g/mol for related chiral amides) .

Q. What safety protocols are essential given limited toxicological data?

While specific toxicity studies are scarce, precautionary measures from analogous compounds include:

  • Avoiding inhalation (use fume hoods) and skin contact (wear nitrile gloves) .
  • Adhering to GHS/CLP regulations (e.g., P261/P262 hazard codes) for amine-hydrochloride salts .

Advanced Research Questions

Q. How does the 3S stereochemistry influence biological interactions, and how can this be experimentally validated?

The 3S configuration determines enantioselectivity in enzyme binding. For example, chiral amino acid derivatives like (3R,4R)-isomers show distinct metabolic pathway interactions compared to their enantiomers . Validation methods:

  • Enzyme inhibition assays : Compare IC50 values between enantiomers using kinetic studies .
  • X-ray crystallography : Resolve binding modes with target proteins (e.g., proteases or kinases) .

Q. How can contradictions in reported biological activity data (e.g., enzyme activation vs. inhibition) be resolved?

Contradictions may arise from assay conditions (pH, buffer composition) or impurity profiles. Mitigation strategies:

  • Dose-response curves : Test activity across a wide concentration range (nM to mM) to identify biphasic effects .
  • Orthogonal assays : Use fluorogenic substrates alongside radiometric assays to confirm results .

Q. What experimental designs are recommended to evaluate its role as a chiral building block in peptidomimetics?

  • Solid-phase peptide synthesis (SPPS) : Incorporate the compound into peptide backbones to study conformational effects .
  • Molecular dynamics simulations : Predict stability of peptidomimetic structures derived from the 3S configuration .

Q. How can researchers address solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without denaturing proteins .
  • Prodrug strategies : Synthesize ester derivatives (e.g., methyl esters) for improved membrane permeability .

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